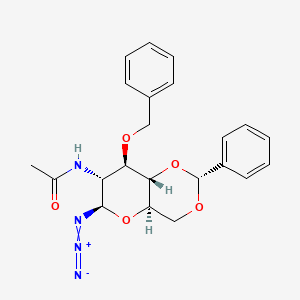

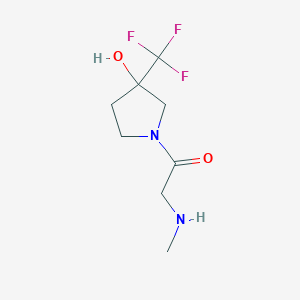

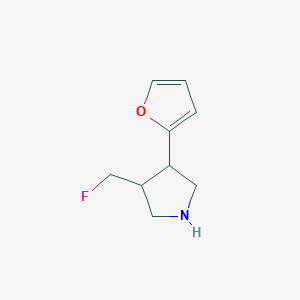

![molecular formula C10H13BrN2Si B1532105 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 934388-23-5](/img/structure/B1532105.png)

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

“4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been achieved through trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Furthermore, structural modification of the products via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids has been demonstrated .Molecular Structure Analysis

The trimethylsilyl group in the compound consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its chemical inertness and large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Applications De Recherche Scientifique

Synthetic Methodologies and Complex Molecule Synthesis

Versatile Building Blocks for Pyrrole Derivatives : The related compound 3,4-Bis(trimethylsilyl)-1H-pyrrole has been used as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This approach involves stepwise regiospecific mono-halogenation and cross-coupling reactions, highlighting the potential utility of similarly structured compounds like 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine in synthesizing pyrrole derivatives with diverse substitution patterns (Chan, et al., 1997).

Formation of Nucleosides : Another research avenue explored the reaction of trimethylsilyl derivatives with bromides to generate nucleosides, an approach that could be adapted for the compound . This method provides a pathway for the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, including compounds with potential biological activity (May & Townsend, 1975).

Organic Synthesis and Reaction Mechanisms

Halogen-Metal Interchange Reactions : A study described the conversion of 3-bromo-1-(trimethylsilyl)pyrroles to 3-lithiopyrroles, demonstrating the compound's utility in halogen-metal interchange reactions. Such reactions can lead to various electrophilic substitution products, enabling the synthesis of complex organic molecules (Muchowski & Naef, 1984).

Synthesis of Antibiotics : The transformation of bromo- and silyl-substituted pyrroles through halogen-lithium exchange reactions was efficiently utilized to synthesize antibiotics like verrucarin E, demonstrating the critical role of such compounds in medicinal chemistry (Muchowski & Naef, 1984).

Catalysis and Reagent Development : Trimethylsilyl-substituted compounds have also been explored for their role in catalysis and as reagents in organic synthesis, exemplified by studies on the synthesis of pyridine derivatives and their applications in cross-coupling reactions. Such research underscores the compound's versatility and potential in developing new synthetic routes and methodologies (Riedmiller, Jockisch, & Schmidbaur, 1999).

Propriétés

IUPAC Name |

(4-bromopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWITYDWDRPGAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C=CC2=C(C=CN=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678011 | |

| Record name | 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

934388-23-5 | |

| Record name | 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)

![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)

![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-3-piperidyl]ethanone](/img/structure/B1532038.png)

![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)

![5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B1532044.png)